![molecular formula C26H26N4O3 B2917116 1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide CAS No. 1147509-54-3](/img/structure/B2917116.png)
1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazolinone ring, and a piperidine ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The quinazolinone is a type of heterocyclic compound that contains a two-ring system made up of a benzene ring fused to a quinazoline ring . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced through a reaction with furfurylamine , a compound that is typically formed by the reductive amination of furfural with ammonia . The quinazolinone ring could potentially be formed through a reaction involving a 2-aminobenzoyl chloride and an appropriate amine . The piperidine ring could be introduced through a reaction with a suitable piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The furan ring, for example, is known to undergo reactions such as oxidation and halogenation . The quinazolinone and piperidine rings could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable . The quinazolinone and piperidine rings could also influence the compound’s properties .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and CGRP Receptor Inhibition
Research has highlighted the development of an enantioselective process for preparing potent calcitonin gene-related peptide (CGRP) receptor antagonists. This work demonstrates the importance of stereoselective synthesis in the development of pharmaceutical agents targeting CGRP receptors, which could imply potential applications for similar compounds in targeting receptor-mediated pathways (Cann et al., 2012).
Tyrosinase Inhibition and Antioxidant Activity
Another study focused on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, demonstrating potent inhibitory activity against the enzyme tyrosinase, as well as significant antioxidant properties. This suggests potential applications in the treatment of conditions related to oxidative stress or hyperpigmentation (Dige et al., 2019).
Antimicrobial Activities
Azole derivatives synthesized from furan-2-carbohydrazide showed activity against various microorganisms, suggesting the potential for similar compounds to serve as leads in the development of new antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Properties
Compounds featuring furan and quinoline motifs have been investigated for their anti-inflammatory and antibacterial properties, with some showing reduced gastrointestinal toxicity and lipid peroxidation. This indicates the potential for therapeutic applications in managing inflammation and bacterial infections (Alam et al., 2011).
Zukünftige Richtungen
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity under various conditions, investigating its potential biological activity, and optimizing its synthesis .
Eigenschaften
IUPAC Name |
1-[[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]methyl]-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-20-9-2-1-3-10-20)19-8-6-14-29(16-19)18-24-28-23-13-5-4-12-22(23)26(32)30(24)17-21-11-7-15-33-21/h1-5,7,9-13,15,19H,6,8,14,16-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQHGIUTACONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
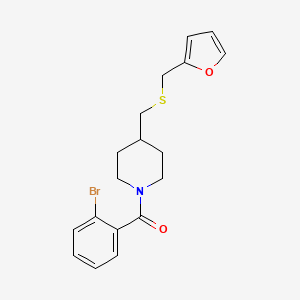
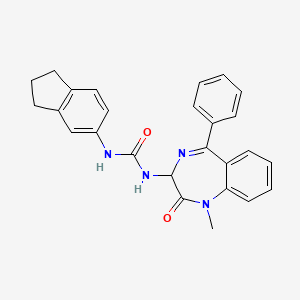
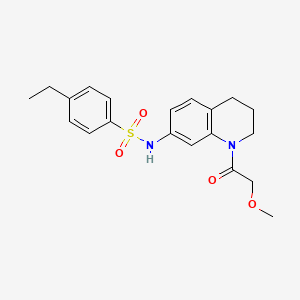
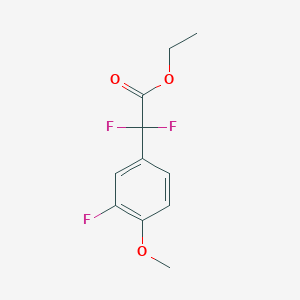
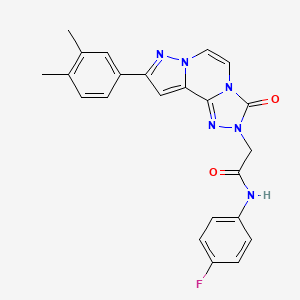
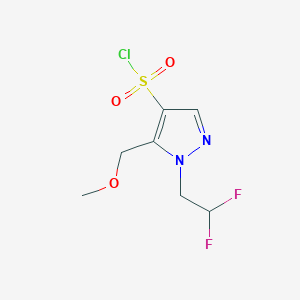
![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)
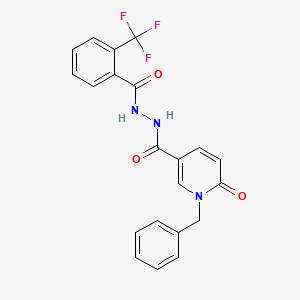
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
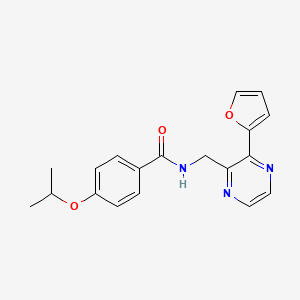
![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)